3-Methyl-1,3-benzothiazol-2(3H)-imine
Overview
Description
3-Methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of both nitrogen and sulfur atoms in the benzothiazole ring imparts unique chemical properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-benzothiazol-2(3H)-imine can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Another method involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives
Scientific Research Applications
3-Methyl-1,3-benzothiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has been investigated for its potential anticancer activity and is used in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-benzothiazol-2(3H)-imine varies depending on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity is often attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms.
In medicinal chemistry, the compound may exert its effects by binding to specific proteins or DNA, thereby interfering with cellular processes such as replication and transcription. The exact molecular pathways involved can vary depending on the specific biological target.
Comparison with Similar Compounds
3-Methyl-1,3-benzothiazol-2(3H)-imine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Similar in structure but lacks the methyl group at the 3-position. It is also used in medicinal chemistry and exhibits antimicrobial properties.
6-Chlorobenzothiazole: Contains a chlorine atom at the 6-position, which can influence its reactivity and biological activity.
Benzothiazole-2-thiol: Contains a thiol group at the 2-position, making it useful in the synthesis of metal complexes and as a ligand in coordination chemistry.
The presence of the methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among benzothiazole derivatives.
Properties
IUPAC Name |
3-methyl-1,3-benzothiazol-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFQTZSQRZCAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868132 | |
Record name | 3-Methyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-16-9 | |
Record name | 3-Methyl-2(3H)-benzothiazolimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14779-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-benzothiazol-2-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methyl-3H-benzothiazol-2-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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